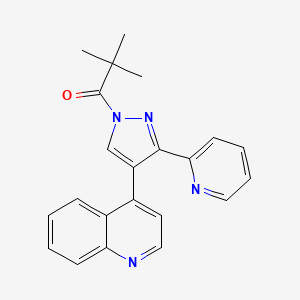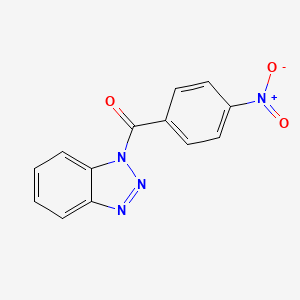
MFCD02730469
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “MFCD02730469” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD02730469” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Stepwise Synthesis: This method involves the sequential addition of reactants under controlled conditions, often using catalysts to facilitate the reactions.
One-Pot Synthesis: In this approach, all reactants are combined in a single reaction vessel, allowing for the simultaneous occurrence of multiple reactions. This method can be more efficient and cost-effective.
Industrial Production Methods
Industrial production of “this compound” often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and high throughput. Common industrial methods include:
Batch Processing: This method involves producing the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: In this approach, reactants are continuously fed into the reactor, and the product is continuously removed. This method is efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
“MFCD02730469” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example:
Oxidation Reactions: Common reagents include potassium permanganate and hydrogen peroxide, often conducted under acidic or basic conditions.
Reduction Reactions: Typical reagents include sodium borohydride and lithium aluminum hydride, usually performed under inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: Halogens and alkylating agents are frequently used, with reactions often carried out in organic solvents such as dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example:
Oxidation: The products may include alcohols, ketones, or carboxylic acids.
Reduction: The products often include alkanes, alcohols, or amines.
Substitution: The products can vary widely, including halogenated compounds, ethers, or esters.
Wissenschaftliche Forschungsanwendungen
“MFCD02730469” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of various materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which “MFCD02730469” exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and thereby affecting cellular processes.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c1-2-7-16-13-11(8-15)17-12(18-13)9-3-5-10(14)6-4-9/h2-6,16H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCCNPFIXHZVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Butanoic acid,4-[(1h-indol-6-ylcarbonyl)amino]-,methyl ester](/img/structure/B7726230.png)
![tert-butyl (2S)-1-[3-[2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B7726235.png)
![4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyrimidine](/img/structure/B7726243.png)
![4-[5-(2-chlorophenyl)-1H-pyrazol-4-yl]pyrimidine](/img/structure/B7726250.png)



![N-[3-(2,3-dihydroindol-1-yl)propyl]-4-methylsulfonylbenzenesulfonamide](/img/structure/B7726278.png)
![6-(piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B7726293.png)

![2-(4-Fluorophenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B7726310.png)
![2-(4-Fluorophenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B7726315.png)


